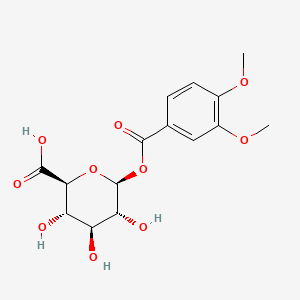

Veratric Acid Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Veratric Acid Glucuronide is a glucuronide conjugate of veratric acid, a naturally occurring phenolic acid found in various plants Glucuronidation is a metabolic process where glucuronic acid is added to substances, enhancing their solubility and facilitating their excretion from the body

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Veratric Acid Glucuronide can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of UDP-glucuronosyltransferases (UGTs) which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to veratric acid. This reaction typically occurs under mild conditions, such as physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation or recombinant enzyme systems. These methods are advantageous due to their specificity and efficiency. The use of engineered microorganisms or cell-free enzyme systems can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Veratric Acid Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off by β-glucuronidases. This reaction is crucial for the release of the active aglycone, veratric acid.

Common Reagents and Conditions:

Hydrolysis: β-glucuronidases are commonly used to catalyze the hydrolysis of this compound. This reaction typically occurs under acidic to neutral pH conditions.

Oxidation and Reduction: While less common, veratric acid itself can undergo oxidation and reduction reactions, which may indirectly affect the glucuronide form.

Major Products Formed: The primary product of hydrolysis is veratric acid, which retains the biological activity of the parent compound.

Wissenschaftliche Forschungsanwendungen

Veratric Acid Glucuronide has diverse applications in scientific research:

Chemistry: It serves as a model compound for studying glucuronidation processes and the stability of glucuronide conjugates.

Biology: The compound is used to investigate the role of glucuronidation in detoxification and metabolism.

Medicine: this compound is studied for its potential therapeutic effects, particularly in cancer research.

Industry: The compound is utilized in the development of drug delivery systems, where glucuronidation can enhance the solubility and bioavailability of therapeutic agents.

Wirkmechanismus

The mechanism of action of Veratric Acid Glucuronide involves its hydrolysis to release veratric acid, which then exerts its biological effects. Veratric acid has been shown to modulate various molecular targets and pathways, including:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: Veratric acid inhibits the production of pro-inflammatory cytokines and mediators.

Apoptotic Pathways: It induces apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

Ferulic Acid Glucuronide: Similar to Veratric Acid Glucuronide, this compound is a glucuronide conjugate of ferulic acid and shares similar antioxidant and anti-inflammatory properties.

Syringic Acid Glucuronide: Another phenolic acid glucuronide, known for its antioxidant activity.

Vanillic Acid Glucuronide: This compound is structurally similar and exhibits comparable biological activities.

Uniqueness: this compound is unique due to its specific metabolic and pharmacokinetic properties. Its ability to release veratric acid upon hydrolysis makes it a valuable compound for targeted therapeutic applications, particularly in cancer treatment.

Eigenschaften

Molekularformel |

C15H18O10 |

|---|---|

Molekulargewicht |

358.30 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-(3,4-dimethoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H18O10/c1-22-7-4-3-6(5-8(7)23-2)14(21)25-15-11(18)9(16)10(17)12(24-15)13(19)20/h3-5,9-12,15-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,15-/m0/s1 |

InChI-Schlüssel |

QQHYYHJSWRVMAM-HJHSNUOESA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)

![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)

![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)